molecular formula C20H21N3O6 B2464946 4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-99-2

4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2464946
CAS No.: 942013-99-2
M. Wt: 399.403
InChI Key: KTFSGQSRZCGAHT-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy, nitro, and benzamide functional groups, which contribute to its diverse reactivity and utility in research.

Scientific Research Applications

4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a dimethoxybenzene derivative, followed by amide formation with a piperidinyl-substituted aniline. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and lithium aluminum hydride, as well as oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy and benzamide groups contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
  • 4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-28-17-11-15(16(23(26)27)12-18(17)29-2)20(25)21-13-6-5-7-14(10-13)22-9-4-3-8-19(22)24/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFSGQSRZCGAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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